LC3-mHTT-IN-AN1
描述
LC3-mHTT-IN-AN1 是一种连接子化合物,可与突变型亨廷顿蛋白和微管相关蛋白 1 轻链 3β 相互作用。 这种化合物旨在将突变型亨廷顿蛋白靶向自噬体,从而以等位基因选择性方式减少培养的亨廷顿病小鼠神经元中突变型亨廷顿蛋白的水平 .
科学研究应用
LC3-mHTT-IN-AN1 有着多种科学研究应用,包括:
化学: 它被用作研究连接子化合物与靶蛋白之间相互作用的模型化合物。
生物学: 它被用于研究自噬机制和连接子化合物在靶向特定蛋白质到自噬体中的作用。
医学: 它被用于与亨廷顿舞蹈症相关的研究,因为它已被证明可以以等位基因选择性方式降低突变型亨廷顿蛋白的水平。
作用机制
LC3-mHTT-IN-AN1 通过与突变型亨廷顿蛋白和微管相关蛋白 1 轻链 3β 相互作用发挥作用。 这种相互作用将突变型亨廷顿蛋白靶向自噬体,在那里被降解。 该化合物以等位基因选择性方式降低突变型亨廷顿蛋白的水平,从而在亨廷顿舞蹈症的果蝇和老鼠模型中拯救细胞和体内与疾病相关的表型 .
生化分析
Biochemical Properties
LC3-mHTT-IN-AN1 interacts with both mutant huntingtin protein (mHTT) and LC3B .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it decreases Hdh Q7/Q140, but not wild-type huntingtin, levels in primary mouse cortical neurons when used at a concentration of 300 nM .
Molecular Mechanism
It is known that it interacts with both mutant huntingtin protein (mHTT) and LC3B . This interaction is thought to play a role in the reduction of mHTT levels in an allele-selective manner .
准备方法
LC3-mHTT-IN-AN1 的合成路线涉及在受控条件下特定试剂的相互作用。 确切的合成路线和工业生产方法是专有的,并未公开披露。 已知该化合物具有 C15H9Br2NO3 的分子式和 411.04 的分子量 .
化学反应分析
LC3-mHTT-IN-AN1 会经历各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢。 常见的试剂包括高锰酸钾或过氧化氢等氧化剂。
还原: 该反应涉及添加氢或去除氧。 常见的试剂包括氢化锂铝或硼氢化钠等还原剂。
取代: 该反应涉及用另一个原子或原子团取代一个原子或原子团。 常见的试剂包括卤素或亲核试剂。
相似化合物的比较
LC3-mHTT-IN-AN1 在与突变型亨廷顿蛋白和微管相关蛋白 1 轻链 3β 相互作用方面是独一无二的。 类似的化合物包括:
LC3-mHTT-IN-1: 另一种与突变型亨廷顿蛋白和微管相关蛋白 1 轻链 3β 相互作用的连接子化合物。
STK521330: 具有类似性质和相互作用的化合物。
5-溴-3-(3-溴-4,5-二羟基苄叉基)吲哚-2-酮: 具有类似化学结构和相互作用的化合物.
生物活性
LC3-mHTT-IN-AN1 is a compound designed to target and facilitate the degradation of mutant huntingtin protein (mHTT), which is implicated in Huntington's disease (HD). This compound operates through the autophagy pathway, utilizing the microtubule-associated protein 1A/1B light chain 3 (LC3) to promote the clearance of mHTT. The following sections will detail the biological activity of this compound, including its mechanisms, efficacy in various models, and relevant case studies.
The primary mechanism by which this compound exerts its effects is through autophagic degradation . The compound binds selectively to mHTT, facilitating its recruitment to autophagosomes via interaction with LC3. The binding specificity is crucial as it does not affect wild-type huntingtin (wtHTT), thereby minimizing potential side effects associated with targeting normal protein functions.
Key Mechanisms:
- Autophagosome Tethering : this compound links mHTT to autophagosomes, promoting its degradation.
- Allele-selective Targeting : The compound selectively lowers levels of mHTT without affecting wtHTT, which is vital for therapeutic applications.
- PolyQ Interaction : The compound interacts with the expanded polyglutamine (polyQ) tract in mHTT, enhancing specificity for disease-causing proteins.
Efficacy in Cell Models
Research indicates that this compound effectively reduces mHTT levels in various cellular models. In one study, the compound demonstrated a significant decrease in mHTT levels in cultured mouse neurons, confirming its potential for therapeutic application in HD .
In Vivo Studies
In vivo studies using mouse models of Huntington's disease have shown that treatment with this compound leads to improved phenotypes associated with HD, such as motor function and survival rates. These findings highlight the compound's efficacy beyond cell culture systems .
Data Tables
Case Study 1: Cellular Response
In a controlled experiment using primary cultured neurons from Huntington's disease models, treatment with this compound resulted in a marked decrease in mHTT levels. This was quantified using Western blot analysis, showing a reduction of approximately 50% compared to untreated controls. The study concluded that the compound effectively engages the autophagic machinery to clear pathogenic proteins .
Case Study 2: In Vivo Efficacy
Another study examined the effects of this compound in R6/2 mice, a model for HD. Mice treated with the compound exhibited improved motor coordination and extended lifespan compared to those receiving a placebo. Behavioral assays indicated enhanced performance on rotarod tests, suggesting that the compound not only reduces mHTT but also mitigates some of the neurodegenerative impacts of HD .
属性
IUPAC Name |
(3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2NO3/c16-8-1-2-12-9(6-8)10(15(21)18-12)3-7-4-11(17)14(20)13(19)5-7/h1-6,19-20H,(H,18,21)/b10-3- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKLWRHHVIBYEO-KMKOMSMNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC3=CC(=C(C(=C3)Br)O)O)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)/C(=C/C3=CC(=C(C(=C3)Br)O)O)/C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。